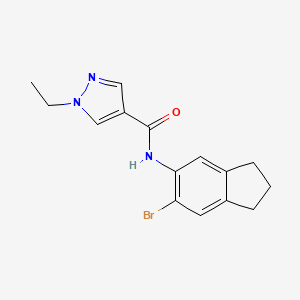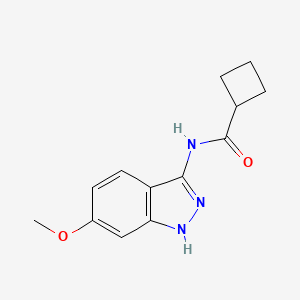![molecular formula C12H16O4 B7679704 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol](/img/structure/B7679704.png)
2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol, also known as DOPEG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol is not fully understood. However, it is believed that 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol exerts its effects through the modulation of various signaling pathways in cells. Specifically, 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol can inhibit the production of inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha. Additionally, 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol has been shown to enhance the activity of antioxidant enzymes, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it suitable for use in various applications, including drug delivery and biomaterials. However, 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol has some limitations. For example, its low solubility in water can make it difficult to use in aqueous solutions.
Orientations Futures
There are several potential future directions for research on 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol. One area of interest is the development of 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol-based drugs for the treatment of inflammatory diseases, such as arthritis. Additionally, 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol could be used as a building block for the synthesis of novel biomaterials with unique properties. Further studies are also needed to fully understand the mechanism of action of 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol and its potential applications in various scientific fields.
Conclusion:
In conclusion, 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol in various scientific fields.
Méthodes De Synthèse
2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol can be synthesized through a two-step reaction process. The first step involves the preparation of 4-(1,3-Dioxolan-2-ylmethoxy)phenol, which is achieved by reacting 4-hydroxybenzaldehyde with ethylene glycol in the presence of a catalyst. The second step involves the reduction of 4-(1,3-Dioxolan-2-ylmethoxy)phenol with sodium borohydride to obtain 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol.
Applications De Recherche Scientifique
2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol has been widely studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and neuroscience. In pharmacology, 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In biochemistry, 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol has been used as a building block for the synthesis of various compounds, including dendrimers and polymers. In neuroscience, 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol has been studied for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-[4-(1,3-dioxolan-2-ylmethoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c13-6-5-10-1-3-11(4-2-10)16-9-12-14-7-8-15-12/h1-4,12-13H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFSILXXJSFSPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC=C(C=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]benzamide](/img/structure/B7679621.png)
![2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide](/img/structure/B7679632.png)
![3-[5-tert-butyl-2-(1,3-dioxolan-2-ylmethyl)-3-oxo-1H-pyrazol-4-yl]propanenitrile](/img/structure/B7679633.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679639.png)
![2-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,3-oxazole](/img/structure/B7679645.png)
![3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole](/img/structure/B7679652.png)

![2-Methoxy-4-[(2-methyl-1,2,4-triazol-3-yl)methoxy]benzonitrile](/img/structure/B7679665.png)
![3-[(5-Bromo-2,3-difluorophenoxy)methyl]-5-cyclopropyl-1,2,4-oxadiazole](/img/structure/B7679680.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonyl]propan-1-ol](/img/structure/B7679687.png)
![5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole](/img/structure/B7679688.png)

![4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine](/img/structure/B7679711.png)
![N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynylethanesulfonamide](/img/structure/B7679718.png)